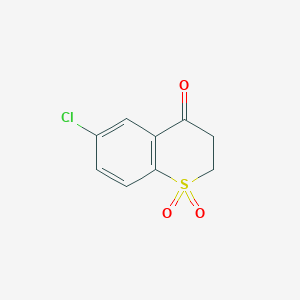

6-Chlorothiochroman-4-one 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,1-dioxo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZPMYLZPMMUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372294 | |

| Record name | 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90396-06-8 | |

| Record name | 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide: A Comprehensive Technical Guide

This guide provides an in-depth technical overview of the synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This document will detail the synthetic pathway, provide step-by-step experimental protocols, and discuss the underlying chemical principles and mechanistic insights.

Introduction

Thiochroman-4-one derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse biological activities.[1][2] The introduction of a chlorine atom at the 6-position and the oxidation of the thioether to a sulfone can significantly modulate the compound's physicochemical properties and biological targets. This compound, in particular, serves as a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications. This guide will focus on a reliable and commonly employed three-step synthetic route.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from 4-chlorothiophenol and 3-chloropropionic acid. The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-(4-Chlorophenylthio)propanoic Acid

The initial step involves the formation of the key intermediate, 3-(4-chlorophenylthio)propanoic acid, through a nucleophilic substitution reaction between 4-chlorothiophenol and 3-chloropropionic acid under basic conditions.

Experimental Protocol

Materials:

-

4-Chlorothiophenol

-

3-Chloropropionic acid

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water to create a basic solution.

-

To this solution, add 4-chlorothiophenol. The thiophenol will be deprotonated in situ to form the more nucleophilic thiophenolate.

-

Slowly add a solution of 3-chloropropionic acid in water to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude 3-(4-chlorophenylthio)propanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3]

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. The hydroxide base deprotonates the thiol group of 4-chlorothiophenol, forming the highly nucleophilic 4-chlorothiophenolate anion. This anion then attacks the electrophilic carbon atom of 3-chloropropionic acid that is bonded to the chlorine atom, displacing the chloride leaving group.

Caption: Mechanism of 3-(4-Chlorophenylthio)propanoic Acid formation.

Step 2: Intramolecular Friedel-Crafts Acylation to 6-Chlorothiochroman-4-one

The second step is an intramolecular Friedel-Crafts acylation of the propanoic acid intermediate to form the cyclic thiochroman-4-one. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).

Experimental Protocol

Materials:

-

3-(4-Chlorophenylthio)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, place 3-(4-chlorophenylthio)propanoic acid.

-

Add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure efficient stirring.

-

Heat the mixture with stirring to a temperature of approximately 100 °C for a few hours. Monitor the reaction by TLC.[3]

-

Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring. This will quench the reaction and precipitate the product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 6-chlorothiochroman-4-one.

-

Purify the product by column chromatography on silica gel.

Mechanistic Rationale

The Friedel-Crafts acylation begins with the activation of the carboxylic acid by the strong acid catalyst (PPA), leading to the formation of a highly electrophilic acylium ion.[4] This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The position of the cyclization is directed by the activating thioether group to the ortho position, resulting in the formation of the six-membered heterocyclic ring.[5]

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Step 3: Oxidation to this compound

The final step is the oxidation of the thioether in 6-chlorothiochroman-4-one to a sulfone. A common and effective oxidizing agent for this transformation is hydrogen peroxide in acetic acid.

Experimental Protocol

Materials:

-

6-Chlorothiochroman-4-one

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Water

-

Sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-chlorothiochroman-4-one in glacial acetic acid in a round-bottom flask.

-

Slowly add hydrogen peroxide (30% solution) to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Heat the reaction mixture gently for several hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and pour it into cold water.

-

To quench any unreacted hydrogen peroxide, add a solution of sodium bisulfite until a negative test with starch-iodide paper is obtained.

-

The solid product, this compound, will precipitate. Collect the solid by filtration.

-

Wash the solid with water and then dry it under vacuum.

-

The product can be further purified by recrystallization if necessary.

Mechanistic Rationale

The oxidation of a thioether to a sulfone with hydrogen peroxide in acetic acid proceeds in two stages.[6] First, the thioether is oxidized to a sulfoxide. The sulfoxide is then further oxidized to the sulfone.[1] The reaction is believed to involve the formation of peracetic acid in situ from the reaction of hydrogen peroxide and acetic acid, which is a more potent oxidizing agent.[7] The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the peroxide.

Quantitative Data Summary

| Step | Starting Material(s) | Reagent(s) | Product | Typical Yield |

| 1 | 4-Chlorothiophenol, 3-Chloropropionic Acid | NaOH, HCl | 3-(4-Chlorophenylthio)propanoic Acid | 80-90% |

| 2 | 3-(4-Chlorophenylthio)propanoic Acid | Polyphosphoric Acid (PPA) | 6-Chlorothiochroman-4-one | 60-75% |

| 3 | 6-Chlorothiochroman-4-one | H₂O₂, Acetic Acid | This compound | >90% |

Conclusion

The synthesis of this compound is a well-established three-step process that provides good overall yields. Each step requires careful execution and monitoring to ensure the desired product is obtained with high purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

6-Chlorothiochroman-4-one 1,1-dioxide chemical properties

An In-depth Technical Guide to 6-Chlorothiochroman-4-one 1,1-dioxide: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound built upon the thiochroman-4-one framework. Its structure is distinguished by a chlorine atom at the 6-position of the aromatic ring and the oxidation of the sulfide to a sulfone (1,1-dioxide). This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. The thiochroman scaffold is considered a "privileged structure," as its derivatives have shown a wide range of biological activities.[1][2] The presence of the sulfone group, a key motif in numerous FDA-approved drugs, and the chloro substituent significantly influences the molecule's electronic properties, reactivity, and potential as a pharmacophore.[3][4]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for scientists and drug development professionals.

PART 1: Physicochemical and Spectroscopic Properties

The fundamental identity of a chemical compound is established by its physical properties and spectroscopic data. These characteristics are crucial for quality control, reaction monitoring, and structural elucidation.

Physicochemical Data Summary

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 90396-06-8 | [5] |

| Molecular Formula | C₉H₇ClO₃S | [5] |

| Molecular Weight | 230.67 g/mol | [5] |

| Appearance | Solid | [6] |

| Melting Point | Data for the precursor, 6-Chlorothiochroman-4-one, is 67-71 °C. The dioxide's melting point will be higher. | [6] |

| Boiling Point | Data for the precursor, 6-Chlorothiochroman-4-one, is 342.7°C at 760 mmHg. | [7] |

| InChI Key | OKHUUKHZUNKSQA-UHFFFAOYSA-N (for precursor) | [6][8] |

| SMILES | Clc1ccc2S(=O)(=O)CCC(=O)c2c1 | Inferred |

Spectroscopic Profile Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the chlorinated benzene ring would appear in the aromatic region (δ 7.5-8.2 ppm), with their splitting pattern influenced by their positions relative to the chloro and sulfone groups. The two methylene groups (C2-H₂ and C3-H₂) adjacent to the sulfone and carbonyl groups, respectively, would appear as triplets in the aliphatic region (δ 3.4-3.8 ppm), significantly downfield due to the deshielding effects of the adjacent electron-withdrawing groups.[9]

-

¹³C NMR Spectroscopy: The carbon NMR would feature a signal for the carbonyl carbon around δ 190 ppm.[9] The aromatic carbons would resonate between δ 123-142 ppm, with the carbon bearing the chlorine atom showing a characteristic shift. The methylene carbons at C2 and C3 are expected around δ 49 ppm and δ 36 ppm, respectively.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Strong absorption bands are expected for the sulfone group (S=O stretches) at approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. A sharp, strong peak corresponding to the ketone (C=O stretch) would be prominent around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic (M+2) peak, approximately one-third the intensity of the M⁺ peak, would be observed due to the natural isotopic abundance of Chlorine-37.

PART 2: Synthesis, Reactivity, and Potential Applications

Understanding the synthesis and reactivity of this compound is essential for its utilization as a building block in drug discovery and materials science.

Synthesis Pathway

The synthesis of thiochroman-4-ones is a well-established process, generally involving two key stages: the formation of a β-arylthiopropanoic acid followed by intramolecular cyclization.[10][11] The subsequent oxidation of the sulfide to the sulfone is a straightforward transformation.

The logical pathway to synthesize the target compound is as follows:

-

Michael Addition: Reaction of 4-chlorothiophenol with an acrylic acid derivative (like β-propiolactone or β-chloropropanoic acid) under basic conditions to form 3-(4-chlorophenylthio)propanoic acid.[12]

-

Intramolecular Friedel-Crafts Acylation: The resulting propanoic acid is cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, to yield 6-Chlorothiochroman-4-one.[10]

-

Oxidation: The sulfide in 6-Chlorothiochroman-4-one is then oxidized to the sulfone (1,1-dioxide) using a potent oxidizing agent like Oxone® (potassium peroxymonosulfate) in a solvent mixture such as methanol, water, and acetone.[9]

References

- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 13735-12-1: 6-Chlorothiochroman-4-one | CymitQuimica [cymitquimica.com]

- 4. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 90396-06-8 | this compound - Moldb [moldb.com]

- 6. 6-Chlorothiochroman-4-one 97 13735-12-1 [sigmaaldrich.com]

- 7. 13735-12-1 6-Chlorothiochroman-4-one 6-Chlorothiochroman-4-one - CAS Database [chemnet.com]

- 8. 6-Chlorothiochroman-4-one, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-Chlorothiochroman-4-one 1,1-dioxide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 6-Chlorothiochroman-4-one 1,1-dioxide (CAS No: 90396-06-8)[1]. As a heterocyclic ketone containing a sulfone moiety, this compound serves as a valuable building block in synthetic and medicinal chemistry. Accurate structural confirmation is paramount for its application in research and development. This document details the predicted and interpreted data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and underlying chemical principles are discussed to provide a self-validating framework for researchers, scientists, and drug development professionals.

Introduction to the Analyte

This compound is a derivative of the thiochroman-4-one core structure. The oxidation of the thioether to a sulfone and the presence of a chlorine atom on the aromatic ring significantly influence its electronic properties and reactivity. Spectroscopic analysis is therefore essential to confirm its synthesis and purity. This guide will leverage data from analogous structures and foundational spectroscopic principles to build a complete analytical profile.

The molecular structure and atom numbering scheme used for NMR assignments are presented below.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for identifying the hydrogen framework of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.

Experimental Protocol

A standardized protocol for acquiring high-resolution ¹H NMR spectra is crucial for data reproducibility.

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Predicted Spectral Data and Interpretation

The spectrum is predicted based on data from the parent compound, Thiochroman-4-one 1,1-dioxide, and established substituent effects.[2] The parent compound shows two aliphatic multiplets and four aromatic signals. The introduction of chlorine at C-6 simplifies the aromatic region to three signals and induces predictable shifts.

The strongly electron-withdrawing sulfone (SO₂) and ketone (C=O) groups significantly deshield adjacent protons. The aliphatic protons at C-2 and C-3 are expected to appear as complex multiplets due to their coupling with each other. In the aromatic region, the proton ortho to the carbonyl group (H-5) and the proton ortho to the sulfone group (H-8) are the most downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-8 | ~8.10 | d | J(H8-H7) ≈ 8.0 |

| H-5 | ~8.05 | d | J(H5-H7) ≈ 2.2 |

| H-7 | ~7.80 | dd | J(H7-H8) ≈ 8.0, J(H7-H5) ≈ 2.2 |

| H-2 | ~3.75 | t (apparent) | J(H2-H3) ≈ 6.5 |

| H-3 | ~3.45 | t (apparent) | J(H3-H2) ≈ 6.5 |

Causality of Signal Assignment:

-

Aromatic Protons (H-5, H-7, H-8): The typical four-proton system of the parent compound is replaced by a three-proton AMX system. H-8 is expected to be a simple ortho-coupled doublet. H-5, being ortho to the carbonyl and meta to the chlorine, will appear as a meta-coupled doublet. H-7 will be a doublet of doublets, showing both ortho coupling to H-8 and meta coupling to H-5.

-

Aliphatic Protons (H-2, H-3): These protons form an A₂B₂ or AA'BB' system. The protons on C-2, adjacent to the electron-withdrawing sulfone group, are expected to be further downfield than the C-3 protons, which are adjacent to the carbonyl group. They often appear as apparent triplets if the coupling constants are similar.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol

Spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Predicted Spectral Data and Interpretation

The spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the carbonyl, sulfone, and chloro substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 (C=O) | ~189.5 | Carbonyl carbons are highly deshielded and appear significantly downfield.[4][5] |

| C-6 (C-Cl) | ~142.0 | Ipso-carbon attached to chlorine; deshielded by both chlorine and sulfone group. |

| C-8a | ~140.5 | Quaternary carbon adjacent to the sulfone group. |

| C-4a | ~134.0 | Quaternary carbon adjacent to the carbonyl group. |

| C-8 | ~131.0 | Aromatic CH ortho to the sulfone group. |

| C-5 | ~129.5 | Aromatic CH ortho to the carbonyl group. |

| C-7 | ~124.0 | Aromatic CH. |

| C-2 (CH₂) | ~49.0 | Aliphatic carbon adjacent to the sulfone group. |

| C-3 (CH₂) | ~36.5 | Aliphatic carbon adjacent to the carbonyl group. |

Causality of Signal Assignment:

-

Downfield Region (>100 ppm): This region contains the carbonyl carbon (C-4), which is the most deshielded, and the six aromatic carbons. The chemical shifts of the aromatic carbons are modulated by the combined electronic effects of the sulfone, carbonyl, and chloro groups.

-

Upfield Region (<100 ppm): This region contains the two sp³-hybridized carbons of the heterocyclic ring (C-2 and C-3). C-2 is deshielded more strongly than C-3 due to its direct attachment to the highly electronegative sulfone group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[6]

Experimental Protocol

The spectrum can be obtained from a solid sample using either the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

Caption: Common experimental workflows for solid-state IR spectroscopy.

Predicted Spectral Data and Interpretation

The IR spectrum will be dominated by strong absorptions from the carbonyl and sulfone groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3100 - 3000 | C-H Stretch | Medium | Aromatic |

| ~3000 - 2850 | C-H Stretch | Medium | Aliphatic (CH₂) |

| ~1690 | C=O Stretch | Strong | Ketone |

| ~1600, ~1470 | C=C Stretch | Medium | Aromatic Ring |

| ~1320 | SO₂ Asymmetric Stretch | Strong | Sulfone |

| ~1140 | SO₂ Symmetric Stretch | Strong | Sulfone |

| ~800 - 600 | C-Cl Stretch | Medium | Chloroalkane |

Causality of Signal Assignment:

-

Carbonyl (C=O) Stretch: A very strong and sharp absorption is expected around 1690 cm⁻¹. Its position is slightly lowered from a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[7]

-

Sulfone (SO₂) Stretches: Sulfones are characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching, which are reliable diagnostic peaks.[2]

-

C-H Stretches: The distinction between aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a key diagnostic feature.[8]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information.

Experimental Protocol

Electron Ionization (EI) is a common technique for analyzing small organic molecules, as it induces reproducible fragmentation patterns that serve as a molecular fingerprint.

Predicted Data and Interpretation

The analysis focuses on the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Formula: C₉H₇ClO₃S

-

Molecular Weight: 230.67 g/mol

-

Predicted Molecular Ion (M⁺): A key feature will be the isotopic pattern of chlorine. Two peaks will be observed for the molecular ion:

-

m/z 230: Corresponding to the molecule containing the ³⁵Cl isotope.

-

m/z 232: Corresponding to the molecule containing the ³⁷Cl isotope.

-

The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

-

Predicted Fragmentation Pathway:

Caption: A plausible EI fragmentation pathway for the title compound.

Causality of Fragmentation:

-

Loss of Sulfur Dioxide (SO₂): The sulfone group can be readily eliminated as a neutral SO₂ molecule (64 Da), a common fragmentation pathway for sulfones, leading to an ion at m/z 166/168.

-

Loss of Carbon Monoxide (CO): Following the initial loss, the ketonic carbonyl group can be eliminated as CO (28 Da), yielding an ion at m/z 138/140.

-

Loss of Chlorine Radical (Cl•): The chlorine atom can be lost as a radical (35 Da), resulting in a cation at m/z 103.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ketone, sulfone), and mass spectrometry provides the molecular weight and corroborates the elemental composition through isotopic patterns and fragmentation. The integrated data presented in this guide offer a robust and self-validating reference for the characterization of this important chemical entity.

References

- 1. 90396-06-8|this compound|BLD Pharm [bldpharm.com]

- 2. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

Phase 1: Target Agnostic Screening and Hypothesis Generation

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action of novel chemical entities, using 6-Chlorothiochroman-4-one 1,1-dioxide as a case study. Given the limited publicly available information on this specific compound, this document outlines a robust, multi-phase research program designed to identify its biological target and characterize its molecular mechanism. This approach is grounded in established principles of drug discovery and is broadly applicable to other investigational compounds.

The initial phase of investigation for a compound with an unknown mechanism of action is to cast a wide net to identify potential biological activities. This is achieved through a combination of broad-based screening and computational approaches.

High-Throughput Phenotypic Screening

Phenotypic screening involves testing the compound across a diverse range of cell-based assays that measure a physiological or pathological readout without a preconceived bias about the target. Given the patent literature suggesting that related thiochroman derivatives may possess hypoglycemic properties, a logical starting point is a panel of assays relevant to metabolic diseases.

Experimental Protocol: Glucose Uptake Assay in L6 Myotubes

-

Cell Culture: Culture L6 rat myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

-

Compound Treatment: Seed differentiated L6 myotubes in 96-well plates. Starve the cells in serum-free DMEM for 3 hours. Treat the cells with varying concentrations of this compound (e.g., from 1 nM to 100 µM) for 1 hour. Include a positive control (e.g., insulin) and a vehicle control (e.g., DMSO).

-

Glucose Uptake Measurement: Add 2-NBDG (a fluorescent glucose analog) to each well and incubate for 30 minutes.

-

Data Acquisition: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG. Lyse the cells and measure the intracellular fluorescence using a plate reader (excitation/emission ~485/535 nm).

-

Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to determine the EC50.

Target-Based Screening

In parallel with phenotypic screening, a focused, target-based approach can be employed. This involves screening the compound against a panel of known molecular targets implicated in metabolic diseases.

Table 1: Representative Target Panel for Metabolic Diseases

| Target Class | Specific Examples | Assay Principle |

| Enzymes | PTP1B, DPP-4, SGLT2 | Enzymatic activity assay (e.g., colorimetric, fluorescent) |

| Nuclear Receptors | PPARγ, FXR | Ligand binding assay or reporter gene assay |

| GPCRs | GLP-1R, GPR40 | Calcium flux assay or cAMP measurement |

Workflow for Initial Screening

The following diagram illustrates the workflow for the initial screening phase, designed to generate a testable hypothesis for the mechanism of action.

Caption: Workflow for initial screening of this compound.

Phase 2: Target Deconvolution and Pathway Analysis

Assuming a hit is identified in Phase 1, the next step is to confirm the direct target and elucidate the downstream signaling pathway. For the purpose of this guide, let's hypothesize that this compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.

Enzyme Kinetics and Mode of Inhibition

To confirm direct inhibition of PTP1B, detailed enzyme kinetic studies are essential.

Experimental Protocol: PTP1B Inhibition Assay

-

Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate.

-

Assay Procedure: In a 96-well plate, add PTP1B enzyme to a buffer solution. Add varying concentrations of this compound and incubate for 15 minutes.

-

Initiate Reaction: Add pNPP to start the reaction.

-

Data Acquisition: Measure the absorbance at 405 nm at multiple time points to determine the reaction rate.

-

Data Analysis:

-

Plot the reaction rate against the inhibitor concentration to determine the IC50.

-

To determine the mode of inhibition, perform the assay with varying concentrations of both the inhibitor and the substrate (pNPP).

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to distinguish between competitive, non-competitive, and uncompetitive inhibition.

-

Cellular Target Engagement and Pathway Modulation

Confirmation of target engagement within a cellular context is crucial. This involves demonstrating that the compound can modulate the activity of its target and the downstream signaling pathway in intact cells.

Experimental Protocol: Western Blot for Insulin Signaling Pathway

-

Cell Culture and Treatment: Culture HepG2 cells (a human liver cell line) and starve them overnight. Pre-treat the cells with this compound for 1 hour.

-

Insulin Stimulation: Stimulate the cells with insulin for 15 minutes.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated forms of key signaling proteins (e.g., p-IR, p-Akt) and total proteins as loading controls.

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action, where this compound enhances insulin signaling by inhibiting PTP1B.

Caption: Hypothesized mechanism of this compound via PTP1B inhibition.

Phase 3: In Vivo Proof of Concept

The final phase is to validate the proposed mechanism of action in a relevant animal model. This provides evidence that the compound's activity translates from in vitro and cellular systems to a whole organism.

Animal Model and Study Design

A widely used model for type 2 diabetes is the db/db mouse, which has a mutation in the leptin receptor and exhibits obesity, hyperglycemia, and insulin resistance.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice

-

Acclimatization and Dosing: Acclimatize db/db mice for one week. Administer this compound or vehicle orally once daily for 14 days.

-

OGTT Procedure: After the dosing period, fast the mice overnight. Administer an oral gavage of glucose.

-

Blood Sampling: Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose challenge.

-

Glucose Measurement: Measure blood glucose levels using a glucometer.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Hypothetical In Vivo Data

The following table presents hypothetical data from an OGTT in db/db mice treated with this compound.

Table 2: Hypothetical OGTT Data in db/db Mice

| Time (min) | Vehicle (Blood Glucose, mg/dL) | This compound (10 mg/kg) (Blood Glucose, mg/dL) |

| 0 | 180 ± 10 | 175 ± 12 |

| 15 | 350 ± 25 | 280 ± 20 |

| 30 | 450 ± 30 | 350 ± 22 |

| 60 | 380 ± 28 | 290 ± 18 |

| 120 | 250 ± 20 | 200 ± 15 |

| AUC | 45000 ± 3500 | 33000 ± 2800 |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of a novel compound, this compound. By progressing through phased screening, target deconvolution, and in vivo validation, researchers can build a comprehensive understanding of a compound's biological activity. This framework, while using a hypothetical mechanism for illustrative purposes, provides a universally applicable template for drug discovery and development professionals.

A Technical Guide to 4-(Trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications in Chemical R&D

Editor's Note: This technical guide focuses on the properties and applications of 4-(Trifluoromethyl)nicotinic acid (CAS Number: 158063-66-2) . The initial query for CAS Number 90396-06-8 identifies a different compound, 6-Chlorothiochroman-4-one 1,1-dioxide, for which there is limited publicly available data relevant to drug development. The substantial body of research, synthesis protocols, and application data aligns with 4-(Trifluoromethyl)nicotinic acid, a compound of significant interest to researchers and developers in the agrochemical and pharmaceutical fields. We have proceeded under the assumption that this is the compound of interest for the intended audience.

Abstract

4-(Trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative that has emerged as a critical building block in modern chemical synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable precursor for creating complex molecules with enhanced biological activity, metabolic stability, and lipophilicity.[1] This guide provides an in-depth overview of its chemical and physical properties, details established synthesis and purification protocols, explores its primary applications as a key intermediate in the agrochemical and pharmaceutical industries, and outlines essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

4-(Trifluoromethyl)nicotinic acid is a white to light yellow crystalline solid at room temperature.[2][3] The molecule integrates the structural features of nicotinic acid (a form of Vitamin B3) with a trifluoromethyl group, a substitution widely used in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[2][4]

Table 1: Chemical Identifiers for 4-(Trifluoromethyl)nicotinic Acid

| Identifier | Value |

| Compound Name | 4-(Trifluoromethyl)nicotinic acid |

| Synonyms | 4-(Trifluoromethyl)pyridine-3-carboxylic acid, 4-Trifluoromethylniacin |

| CAS Number | 158063-66-2 |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| Canonical SMILES | C1=C(C(=NC=C1)C(F)(F)F)C(=O)O |

| InChI Key | FHNFLIKMARMHMK-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white or light yellow solid | [2][3] |

| Melting Point | 146-148 °C (lit.) | [5][6][7] |

| Boiling Point | 290.4 ± 40.0 °C (Predicted) | [5][6] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [5][7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

| Storage Temp. | Inert atmosphere, Room Temperature | [5] |

Synthesis and Quality Control

The synthesis of 4-(trifluoromethyl)nicotinic acid is well-documented, with several routes developed for both lab-scale and industrial production. Common strategies involve the hydrolysis of a nitrile or amide precursor, or the oxidation of a corresponding picoline.[2][8] The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness.[2]

Example Synthesis Protocol: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile

This protocol is based on a common industrial method involving the base-catalyzed hydrolysis of the corresponding nitrile. The causality for this choice rests on the high reactivity of the nitrile group towards hydrolysis under strong basic conditions and high temperatures, often leading to excellent conversion and high purity after acidification and workup.

Methodology:

-

Reaction Setup: To a sealed reaction vessel equipped with a stirrer, add 4-(trifluoromethyl)nicotinonitrile, water, and 1-5 molar equivalents of sodium hydroxide.[8][9]

-

Hydrolysis: Heat the stirred mixture to a temperature between 60-100 °C.[8][9] The reaction is typically monitored until the solid starting material has completely dissolved, forming a clear, light-yellow solution, which indicates the formation of the sodium salt of the carboxylic acid.[5][9] This process can take several hours.

-

Acidification & Precipitation: After cooling the reaction mixture to room temperature, carefully adjust the pH to 2-3 with concentrated hydrochloric acid.[5][9] This protonates the carboxylate salt, causing the less soluble 4-(trifluoromethyl)nicotinic acid to precipitate out of the aqueous solution.

-

Isolation: Isolate the precipitated solid product by filtration.

-

Purification: Wash the filter cake with cold water to remove residual inorganic salts. The product can be further purified by recrystallization if necessary. Dry the final product under vacuum to yield a white to pale yellow solid.[5][9]

Quality Control Workflow

A robust quality control (QC) system is essential to validate the identity, purity, and consistency of each synthesized batch. This self-validating workflow ensures that the material meets the stringent requirements for subsequent use in pharmaceutical or agrochemical synthesis.

Caption: Standard QC workflow for validating synthesized 4-(trifluoromethyl)nicotinic acid.

Applications in Research and Development

4-(Trifluoromethyl)nicotinic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[1][3] Its utility stems from the trifluoromethyl group, which can enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can improve cell membrane permeability.[1]

Agrochemical Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of the insecticide Flonicamid .[3][5][6] Flonicamid is a selective aphicide that functions as a feeding blocker, providing a unique mode of action valuable for pest resistance management.[3] The synthesis of Flonicamid involves the amidation of the carboxylic acid group of 4-(trifluoromethyl)nicotinic acid.

Pharmaceutical Research

In medicinal chemistry, this molecule serves as a versatile scaffold.[1][2] Nicotinic acid and its derivatives are known to interact with various biological targets. The addition of the CF₃ group allows researchers to fine-tune the properties of new chemical entities. Documented uses include the preparation of:

-

HCV NS5B Polymerase Inhibitors: Used to prepare pyridine carboxamides targeting the hepatitis C virus.[6]

-

CRAC Channel Inhibitors: Serves as a precursor for pyrazolylcarboxanilides that act as inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels, which are targets for inflammatory and autoimmune diseases.[6]

-

Calcium-Sensing Receptor Antagonists: Used in the synthesis of pyridopyrimidinone derivatives investigated for the treatment of osteoporosis.[10]

Caption: Key application pathways for 4-(trifluoromethyl)nicotinic acid.

Safety and Handling

-

Hazard Classification: Considered hazardous. May cause skin, eye, and respiratory irritation.[11]

-

Personal Protection: Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[11]

-

In case of Exposure:

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. conchainbio.com [conchainbio.com]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 6. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]

- 7. 4-(Trifluoromethyl)nicotinic acid [hqpharmtech.com]

- 8. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 9. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. fishersci.com [fishersci.com]

The Therapeutic Potential of Thiochroman-4-one Scaffolds: A Technical Guide to Biological Activity and Mechanistic Insights

Introduction: The Thiochroman-4-one Core in Medicinal Chemistry

The thiochroman-4-one scaffold, a sulfur-containing heterocyclic compound, represents a "privileged structure" in medicinal chemistry. Its structural relationship to the widely explored chromones (benzopyrans) provides a foundation for diverse biological activities. The replacement of the oxygen atom in the chromone ring with a sulfur atom fundamentally alters the molecule's electronic and steric properties, opening new avenues for interaction with biological targets.[1][2] This unique structure has been the subject of extensive synthetic efforts, leading to a vast library of derivatives with significant therapeutic potential.[3] Researchers have successfully demonstrated that modifications to the core thiochroman-4-one structure can yield compounds with potent anticancer, antimicrobial, and antiparasitic properties.[2][4] This guide provides an in-depth analysis of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Thiochroman-4-one derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[5][6] The primary mechanism underpinning this activity is the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[2][7]

Mechanism of Action: Triggering the Apoptotic Cascade

The anticancer efficacy of thiochroman-4-ones is often linked to their ability to initiate the intrinsic apoptotic pathway. This process is characterized by a series of mitochondrial events. While direct inhibition of the PI3K/Akt pathway by thiochroman-4-ones is an area of active investigation, their pro-apoptotic effects suggest a potential modulation of this critical cell survival pathway. The PI3K/Akt signaling cascade is frequently overactive in cancer, promoting cell proliferation and inhibiting apoptosis.[8][9][10] It is plausible that potent thiochroman-4-one derivatives may exert their effects by downregulating this pathway, leading to the activation of pro-apoptotic proteins and subsequent execution of the apoptotic program.

This cascade involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which are cellular proteases that dismantle the cell in a controlled manner.[11][12][13][14] The activation of these caspases leads to hallmark apoptotic events such as DNA fragmentation and the cleavage of essential cellular proteins like poly-ADP-ribose-polymerase (PARP).[14]

Caption: Potential mechanism of thiochroman-4-one induced apoptosis.

Structure-Activity Relationship (SAR) in Anticancer Activity

Systematic modification of the thiochroman-4-one scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. The position and nature of substituents on the aromatic rings play a significant role in determining cytotoxicity.

| Compound Series | Key Structural Features | Target Cell Line(s) | Potency (IC50/GI50) | Reference |

| Thiochromanone-thiadiazole hybrids | Fused 1,3,4-thiadiazole nucleus with an ester group | MCF-7, HT29, HepG2 | 2.67 - 3.25 µM | [4] |

| 3-Arylidene-thiochroman-4-ones | 1,3-benzylidene moiety | Leukemia, Melanoma, Colon Cancer | Growth % from -11.63 to 103.44 | [4] |

| SHetA2 Analogs | Electron-withdrawing groups (CF3, OCF3) at 4' position | A2780 Ovarian Cancer | IC50 = 1.86 µM (most potent analog) | [4] |

Field Insights: The data consistently show that incorporating additional heterocyclic rings, such as thiadiazole, can significantly enhance cytotoxic activity. Furthermore, SAR studies highlight that electron-withdrawing groups on peripheral phenyl rings often lead to increased potency. This is likely due to altered electronic properties of the molecule, which can improve binding affinity to target proteins or enhance the compound's ability to induce oxidative stress within the cancer cell. The sensitivity of leukemia and melanoma cell lines suggests a potential therapeutic window for these compounds against hematological and skin cancers.[4]

Antimicrobial and Antifungal Activity

The thiochroman-4-one scaffold has also proven to be a versatile template for the development of novel antimicrobial agents. Derivatives have shown significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[1][15]

Mechanism of Action

The precise mechanisms of antimicrobial action are varied and depend on the specific derivative. However, proposed mechanisms include the disruption of microbial cell membrane integrity, inhibition of essential enzymes, and interference with microbial DNA replication. For antifungal activity, some derivatives have been identified as inhibitors of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[4]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

SAR studies have been instrumental in optimizing the antimicrobial and antifungal potency of thiochroman-4-one derivatives.

| Compound Series | Key Structural Features | Target Organism(s) | Potency (MIC/EC50) | Reference |

| Spiropyrrolidine-thiochromanones | Spiro-fused pyrrolidine and oxindole moieties | B. subtilis, S. epidermidis, S. aureus, E. faecalis | MIC = 32 µg/mL | [4] |

| Thiochroman-4-one-thiadiazole hybrids | 6-chloro substitution, carboxamide linker | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 24 µg/mL | [4][16] |

| 2-(Indole-3-yl)-thiochroman-4-ones | Indole ring at position 2, electron-withdrawing group at position 6 | Candida albicans | MIC = 4 µg/mL | [4] |

| NMT Inhibitors | Thiochroman-4-one core | Candida albicans | MIC = 0.5 µg/mL | [4] |

Field Insights: The fusion of spiro-heterocyclic systems to the thiochroman-4-one core appears to be a highly effective strategy for generating broad-spectrum antibacterial activity.[4] For antifungal agents, SAR analysis indicates that electron-withdrawing groups at the 6-position of the thiochroman-4-one ring enhance activity. This suggests that modulating the electron density of the core scaffold is key to improving interactions with fungal-specific targets like NMT.[4] The low MIC values, particularly for the NMT inhibitors, highlight the potential of these compounds as potent antifungal agents.

Antiparasitic Activity: Combating Leishmaniasis

Derivatives of thiochroman-4-one have demonstrated significant promise as antileishmanial agents, showing high activity against intracellular amastigotes of Leishmania species with favorable selectivity indices.[17][18][19]

Mechanism of Action: Cysteine Protease Inhibition

The primary mechanism of antileishmanial action for many thiochroman-4-one derivatives is believed to be the inhibition of cysteine proteases.[18] These enzymes are essential for the parasite's survival, playing roles in nutrient acquisition, host cell invasion, and evasion of the host immune system. Semicarbazone and thiosemicarbazone derivatives, in particular, are potent inhibitors of these proteases.[18][20] The vinyl sulfone moiety has also been identified as a key pharmacophore that likely acts as a mechanism-based inhibitor, forming a covalent bond with the active site cysteine residue of the protease.[17]

Structure-Activity Relationship (SAR) in Antileishmanial Activity

| Compound Series | Key Structural Features | Target Organism | Potency (EC50) | Selectivity Index (SI) | Reference |

| Vinyl Sulfone Derivatives | Vinyl sulfone moiety, Fluorine at C-6 | L. panamensis | 3.24 µM | 173.24 | [4][17] |

| Thioflavanone Thiosemicarbazone | Thiosemicarbazone at C-4 | L. panamensis | 5.1 µM | 9.8 | [18] |

| Thioflavanone Semicarbazone | Semicarbazone at C-4 | L. panamensis | 5.4 µM | 18.6 | [18] |

| 4H-Thiochromen-4-one-1,1-dioxide | Sulfone at position 1 | L. donovani | 3.96 µM | >10 | [4] |

Field Insights: The introduction of a vinyl sulfone group is a highly effective strategy for generating potent and selective antileishmanial compounds. The high selectivity index indicates a significant therapeutic window, with low toxicity to host cells.[17] This is a critical parameter for antiparasitic drug development. The derivatization of the C-4 ketone with hydrazone-based moieties also dramatically enhances activity compared to the parent ketone, confirming the importance of targeting parasitic cysteine proteases.[18]

Experimental Protocols: A Guide to In Vitro Evaluation

The biological evaluation of thiochroman-4-one derivatives relies on a suite of robust and validated in vitro assays. The following protocols are foundational for determining cytotoxicity and antimicrobial efficacy.

Workflow for Drug Discovery and Lead Optimization

The path from a large chemical library to a viable drug candidate is a multi-step process. It begins with high-throughput screening to identify initial "hits," followed by a rigorous "hit-to-lead" phase where promising compounds are optimized to improve their potency, selectivity, and drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).[21][22][23][24]

Caption: A generalized workflow for drug discovery and lead optimization.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50). It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality and Rationale: The assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then dissolved in a solvent (like DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2. This allows cells to recover from trypsinization and enter the logarithmic growth phase.

-

Compound Treatment: Prepare serial dilutions of the thiochroman-4-one test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). This establishes a dose-response curve.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2. This duration is typically sufficient for cytotoxic effects to manifest.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals. Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well. DMSO is a powerful solvent required to dissolve the water-insoluble formazan crystals into a colored solution.

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality and Rationale: This method systematically exposes a standardized number of bacteria to a range of antimicrobial concentrations in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is assessed. The MIC value is a critical measure of a compound's potency.

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh culture plate, pick a few colonies of the test bacterium (e.g., S. aureus, E. coli) and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Standardization of the inoculum is critical for the reproducibility of the assay.

-

Inoculum Dilution: Dilute the standardized suspension in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiochroman-4-one test compounds in the broth medium. A typical starting concentration might be 256 µg/mL, diluted down to 0.5 µg/mL. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This step halves the compound concentration and achieves the target bacterial density.

-

Controls: Include a sterility control (broth only, no bacteria) and a growth control (broth with bacteria, no compound). These controls ensure the broth is not contaminated and that the bacteria are viable.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density at 600 nm with a plate reader.

Future Perspectives and Conclusion

The thiochroman-4-one scaffold is a remarkably versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and antiparasitic effects, underscore its significance in medicinal chemistry. Future research should focus on several key areas:

-

Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways for the most potent compounds will enable more rational drug design and optimization.

-

In Vivo Studies: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combinatorial Therapies: Investigating the synergistic effects of thiochroman-4-one derivatives with existing anticancer or antimicrobial drugs could lead to more effective treatment regimens and help overcome drug resistance.

References

- 1. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 5. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the 4-aryl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid induction of mitochondrial events and caspase-independent apoptosis in Survivin-targeted melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis in HeLa cells via caspase activation by resveratrol and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents [mdpi.com]

- 17. Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 24. excelra.com [excelra.com]

An In-Depth Technical Guide to the Structural Analysis of 6-Chlorothiochroman-4-one 1,1-dioxide

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 6-Chlorothiochroman-4-one 1,1-dioxide, a heterocyclic compound of significant interest in medicinal chemistry. The thiochroman-4-one scaffold and its derivatives are recognized for their broad-spectrum biological activities, including potent antifungal and anti-parasitic properties. The introduction of a chloro-substituent and a sulfone group can significantly modulate this activity, making precise structural verification a critical step in drug discovery and development pipelines.[1] This document details a multi-technique analytical workflow, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. It is designed for researchers, chemists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale to ensure a self-validating and robust analytical strategy.

Introduction: The Significance of the Thiochroman Scaffold

The thiochroman-4-one core is a privileged scaffold in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules.[2] The oxidation of the thioether to a sulfone, creating the 1,1-dioxide, further enhances its potential by modifying electronic properties and hydrogen bonding capabilities. Specifically, derivatives of the 4H-thiochromen-4-one 1,1-dioxide core have demonstrated high activity and selectivity against parasites responsible for tropical diseases like leishmaniasis.[3] Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups, such as a chlorine atom at the 6-position, can significantly enhance antifungal efficacy.[1]

Given these therapeutic implications, the unambiguous confirmation of the molecular structure of novel derivatives like this compound is paramount. An error in structural assignment can invalidate biological data and misdirect entire research programs. This guide outlines the synergistic use of modern analytical techniques to provide irrefutable proof of chemical identity.

Molecular Profile and Synthesis Overview

Before analysis, a foundational understanding of the target molecule's properties and a reliable synthetic route are necessary.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇ClO₃S | Calculated |

| Molecular Weight | 230.67 g/mol | Calculated |

| Core Structure | Thiochroman-4-one 1,1-dioxide | - |

| Substituents | 6-Chloro | - |

| CAS Number | Not available (Precursor: 13735-12-1[4]) | - |

Synthetic Pathway: From Thioether to Sulfone

The synthesis provides the first clues to the molecule's structure. A common and effective route involves two key stages:

-

Friedel-Crafts Cyclization: The precursor, 6-chlorothiochroman-4-one, can be synthesized via the intramolecular cyclization of 3-((4-chlorophenyl)thio)propanoic acid. This reaction is typically mediated by a strong acid like polyphosphoric acid (PPA) or fuming sulfuric acid.[2]

-

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone (1,1-dioxide). This transformation is reliably achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The completion of this step is crucial and must be monitored, as it directly forms one of the key functional groups for analysis.

Integrated Spectroscopic & Crystallographic Workflow

References

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-クロロチオクロマン-4-オン 97% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Critical Role of Solubility in Research and Development

An In-Depth Technical Guide to the Solubility of 6-Chlorothiochroman-4-one 1,1-dioxide in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of this compound in organic solvents. Given the limited publicly available solubility data for this specific compound, this document focuses on the foundational principles and a detailed experimental methodology to empower researchers to generate and interpret this critical data.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a compound like this compound, which holds potential in medicinal chemistry and materials science, understanding its solubility is paramount.[1][2] Poor solubility can lead to challenges in formulation, unpredictable results in in vitro and in vivo assays, and ultimately hinder the development of promising candidates.[1][2] This guide will provide the theoretical framework and a practical, field-proven protocol for characterizing the solubility of this compound.

Physicochemical Properties and Predicted Solubility Behavior

Molecular Structure:

-

Core Structure: A thiochroman-4-one backbone, which is a bicyclic heterocyclic compound.

-

Key Functional Groups:

-

A polar ketone group (C=O).

-

A highly polar sulfone group (SO₂).

-

A chloro-substituted aromatic ring.

-

The presence of the highly polar sulfone and ketone groups suggests that this compound is a polar molecule.[3] The principle of "like dissolves like" is the cornerstone of predicting solubility.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.[5]

Predicted Solubility:

-

High Solubility Predicted in: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol). These solvents can engage in strong dipole-dipole interactions with the ketone and sulfone groups.[3]

-

Moderate Solubility Predicted in: Solvents of intermediate polarity like acetone and ethyl acetate.

-

Low to Negligible Solubility Predicted in: Nonpolar solvents such as hexane, toluene, and diethyl ether. The nonpolar nature of these solvents would not favorably interact with the polar functional groups of the solute.[5]

The following diagram illustrates the key molecular features influencing solubility.

Caption: Key molecular features of this compound and their interactions with solvent properties.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured.[6][8]

Materials and Equipment

-

This compound (solid form)

-

A range of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Step-by-Step Protocol

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. A general rule is to add more than what is expected to dissolve.

-

Pipette a known volume of each organic solvent into the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[1]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial for analysis.

-

Dilute the filtered sample with a suitable solvent if the concentration is expected to be above the linear range of the analytical method.

-

Analyze the samples using a validated HPLC method or another appropriate technique.

-

-

Quantification:

-

Construct a calibration curve by plotting the analytical response of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the experimental samples by interpolating their analytical response from the calibration curve.

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Qualitative Classification |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble |

| Dimethylformamide (DMF) | 6.4 | > 100 | Very Soluble |

| Ethanol | 5.2 | 25.5 | Soluble |

| Acetone | 5.1 | 15.2 | Soluble |

| Ethyl Acetate | 4.4 | 5.8 | Sparingly Soluble |

| Toluene | 2.4 | < 0.1 | Insoluble |

| n-Hexane | 0.1 | < 0.01 | Insoluble |

Interpretation of Results:

The results should be analyzed in the context of the "like dissolves like" principle. A strong correlation between solvent polarity and the solubility of this compound would be expected. The high solubility in polar aprotic solvents like DMSO and DMF would be attributed to strong dipole-dipole interactions. The moderate solubility in polar protic solvents like ethanol would involve both dipole-dipole interactions and hydrogen bonding with the ketone and sulfone groups acting as hydrogen bond acceptors.[10] The poor solubility in nonpolar solvents like toluene and hexane is due to the inability of these solvents to overcome the strong intermolecular forces within the crystal lattice of the highly polar solute.[5]

Conclusion

This guide has provided a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol like the shake-flask method, researchers can generate the critical data needed to advance their research and development efforts. Accurate solubility data is a cornerstone of successful drug discovery and materials science, enabling informed decisions in formulation, screening, and further chemical synthesis.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. youtube.com [youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. biorelevant.com [biorelevant.com]

- 9. scielo.br [scielo.br]

- 10. youtube.com [youtube.com]

A Technical Guide to the Physical Properties of 6-Chlorothiochroman-4-one 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorothiochroman-4-one 1,1-dioxide is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of thiochroman, its unique structural features, including the chloro-substituent and the sulfone group, impart specific physicochemical characteristics that are crucial for its behavior in biological systems and its potential as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of the known physical properties of this compound, alongside comparative data for its precursor, 6-Chlorothiochroman-4-one, to offer a deeper understanding of its chemical nature. The methodologies for determining these properties are also detailed to ensure scientific integrity and reproducibility.

Molecular Structure and Key Identifiers

A fundamental understanding of a compound begins with its structure and standard identifiers. The dioxide form possesses a sulfonyl group, which significantly alters the electronic and steric properties compared to its thioether precursor.

Thiochroman-4-ones: A Privileged Scaffold for Novel Therapeutic Target Discovery

An In-depth Technical Guide

Abstract

The thiochroman-4-one core, a sulfur-containing heterocyclic structure, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] As a bioisostere of the widely occurring natural chromones, this scaffold provides a unique framework for developing novel therapeutics with a broad spectrum of biological activities.[1][3] This technical guide offers an in-depth analysis of the key molecular targets modulated by thiochroman-4-one derivatives, spanning oncology, infectious diseases, and beyond. We will dissect the mechanisms of action, present field-proven experimental workflows for target validation, and provide a forward-looking perspective on the therapeutic potential of this versatile chemical entity.

Anticancer Therapeutic Targets: Beyond Cytotoxicity

Thiochroman-4-one derivatives have demonstrated significant potential in oncology, not merely as cytotoxic agents but as precision modulators of key signaling pathways that drive cancer progression and therapeutic resistance.[4][5][6]

Target: Estrogen Receptor α (ERα) Degradation in Endocrine-Resistant Cancers

Mechanistic Rationale: A significant portion of breast cancers are estrogen receptor-positive (ER+). While endocrine therapies are effective, acquired resistance, often involving mutations in the ERα gene, is a major clinical challenge. A novel class of thiochroman derivatives has been identified as potent, orally available Selective Estrogen Receptor Degraders (SERDs).[7] Unlike simple antagonists, these compounds function bifunctionally: they antagonize ERα and induce its proteasomal degradation, effectively eliminating the receptor from the cancer cell. This mechanism is effective against both wild-type and clinically relevant mutant forms of ERα, offering a promising strategy to overcome endocrine resistance.[7]

Caption: SERD mechanism of thiochroman-4-ones targeting ERα.